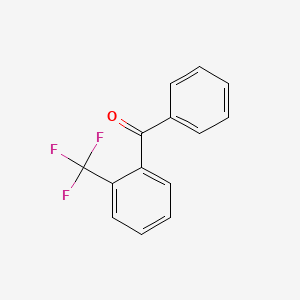

2-(Trifluoromethyl)benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIWJBWMQXDALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223002 | |

| Record name | 2-(Trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727-99-1 | |

| Record name | Phenyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)benzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K3BJ3MGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl(2-(trifluoromethyl)phenyl)methanone chemical structure

Commencing Chemical Discovery

I'm starting by diving deep into the chemical properties of Phenyl(2 -(trifluoromethyl)phenyl)methanone. I'm focusing on the specifics, like its IUPAC name, molecular formula, weight, CAS number, and physical characteristics. I'll meticulously collect this information for a solid foundation.

Gathering Initial Data

I'm now deeply immersed in the chemical properties, synthesis pathways, and spectroscopic data for this compound. I'm actively pinpointing key reactions and methodologies, alongside 1H NMR, 13C NMR, and mass spectrometry data. Moreover, I'm uncovering its applications in research and drug development, pinpointing biological activities and signaling pathways. I'm preparing to structure this quantitative information into clear tables, and plan to construct visual aids and a detailed whitepaper.

Expanding Chemical Analysis

I've just broadened my search to include synthesis protocols and spectroscopic data for Phenyl(2-(trifluoromethyl)phenyl)methanone, specifically focusing on key reactions and NMR data. Simultaneously, I'm exploring its applications, digging into biological activities and signaling pathways. My plan is to structure this info into tables and workflows for that whitepaper. Finally, I'll create the Graphviz diagrams to visualize the compound and relevant processes, with an eye towards the end goal.

Mass Spectrometry Analysis of 2-(Trifluoromethyl)benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(Trifluoromethyl)benzophenone, a key intermediate and structural motif in various pharmacologically active compounds. Understanding its mass spectral behavior is crucial for its identification, characterization, and quantification in complex matrices during drug discovery and development. This document outlines the experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), presents its characteristic fragmentation pattern, and proposes a plausible fragmentation pathway.

Introduction

This compound (C₁₄H₉F₃O) is an aromatic ketone containing a trifluoromethyl group, which significantly influences its chemical and physical properties, including its behavior in a mass spectrometer.[1][2][3] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[4][5] Electron ionization (EI) is a hard ionization technique that generates a molecular ion and a series of fragment ions, providing a characteristic "fingerprint" for a given compound.[4][6] This guide focuses on the EI-mass spectrometry of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a typical method for the analysis of this compound using GC-MS with electron ionization.

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration and analysis.

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), an appropriate sample extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

2.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a single quadrupole or time-of-flight (TOF) analyzer.

-

Ionization Source: Electron Ionization (EI).[4]

-

Ionization Energy: 70 eV.[1]

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable for the separation of benzophenone derivatives.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 50 to 300.

Mass Spectrum and Data Interpretation

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data for the most abundant ions are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 250 | 86.0 | [M]⁺ (Molecular Ion) |

| 173 | 34.1 | [M - C₆H₅]⁺ |

| 145 | 36.5 | [C₇H₄F₃]⁺ |

| 105 | 99.9 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | 54.3 | [C₆H₅]⁺ (Phenyl Cation) |

Data sourced from PubChem, MassBank of North America (MoNA), Accession ID: JP011197.[1]

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 250): The peak at m/z 250 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of this compound.[1] Its relatively high abundance indicates a degree of stability of the molecular ion under EI conditions.

-

Base Peak (m/z 105): The most intense peak in the spectrum, the base peak, is observed at m/z 105. This corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the bond between the carbonyl group and the trifluoromethyl-substituted phenyl ring.[1]

-

Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of the phenyl cation ([C₆H₅]⁺), which arises from the loss of a carbonyl group (CO) from the benzoyl cation (m/z 105).[1]

-

Fragment at m/z 173: This fragment is likely formed by the loss of the unsubstituted phenyl group from the molecular ion.

-

Fragment at m/z 145: This peak corresponds to the trifluoromethyl-substituted phenyl cation ([C₇H₄F₃]⁺).

Proposed Fragmentation Pathway

Based on the observed fragment ions, a plausible fragmentation pathway for this compound under electron ionization is proposed below. The initial ionization event involves the removal of a non-bonding electron from the oxygen atom of the carbonyl group.

Description of the Fragmentation Pathway:

-

Ionization: The this compound molecule is ionized by an electron beam, resulting in the formation of the molecular ion ([M]⁺˙) at m/z 250.

-

Pathway 1 (Formation of Benzoyl Cation): The molecular ion undergoes alpha-cleavage, breaking the bond between the carbonyl carbon and the trifluoromethyl-substituted phenyl ring. This is the most favorable fragmentation pathway, leading to the formation of the highly stable benzoyl cation at m/z 105 (the base peak) and a neutral trifluoromethylphenyl radical. The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77.

-

Pathway 2 (Loss of Phenyl Group): Alternatively, the molecular ion can undergo cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring, resulting in the loss of a phenyl radical and the formation of the ion at m/z 173. This ion can then lose a CO molecule to produce the fragment at m/z 145.

Conclusion

The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a distinctive fragmentation pattern that is highly useful for its unequivocal identification. The dominant fragmentation pathway involves the formation of the stable benzoyl cation at m/z 105. The detailed experimental protocol and the understanding of its fragmentation behavior presented in this guide are valuable for researchers, scientists, and drug development professionals working with this compound and related structures. This information facilitates method development for qualitative and quantitative analysis in various applications, from synthetic chemistry to metabolic studies.

References

- 1. This compound | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 727-99-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(Trifluoromethyl)benzophenone, a key aromatic ketone of interest in medicinal chemistry and materials science. This document details the characteristic vibrational modes of the molecule, presents a summary of its IR absorption data, and outlines the experimental protocols for obtaining its spectrum.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. The resulting IR spectrum is a unique molecular fingerprint.

For this compound (C₁₄H₉F₃O), the IR spectrum is characterized by the vibrational modes of its key functional groups: the carbonyl (C=O) group, the two aromatic rings (one unsubstituted and one ortho-substituted with a trifluoromethyl group), and the trifluoromethyl (CF₃) group itself. The position, intensity, and shape of the absorption bands in the spectrum provide valuable information about the molecule's structure and bonding.

Key Vibrational Modes and Spectral Interpretation

The infrared spectrum of this compound can be divided into several key regions:

-

C-H Stretching Region (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations typically appear in this region. Due to the presence of two different phenyl rings, a group of weak to medium intensity bands is expected.

-

Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹): The C=O stretching vibration of the ketone group is one of the most intense and characteristic bands in the spectrum. For benzophenones, this band is typically observed around 1660 cm⁻¹. The electron-withdrawing nature of the ortho-trifluoromethyl group may slightly shift this frequency.

-

Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands of variable intensity in this region.

-

C-F Stretching Region (1350-1100 cm⁻¹): The trifluoromethyl group is characterized by very strong and distinct absorption bands due to the C-F stretching vibrations. These are often the most intense peaks in the spectrum.

-

Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of bands resulting from various bending and stretching vibrations, including C-C-C bending, C-H out-of-plane bending, and CF₃ deformation modes. These bands are highly specific to the overall molecular structure.

Quantitative Infrared Spectroscopy Data

The following table summarizes the principal infrared absorption bands for this compound, based on available gas-phase spectral data from the NIST Chemistry WebBook and typical absorption ranges for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3070 | Weak-Medium | Aromatic C-H Stretch |

| ~1675 | Strong | Carbonyl (C=O) Stretch |

| ~1600, 1580, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1315 | Strong | C-F Symmetric Stretch |

| ~1170, 1130 | Very Strong | C-F Asymmetric Stretch |

| ~760 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted ring) |

| ~700 | Strong | C-H Out-of-Plane Bend (monosubstituted ring) |

Experimental Protocols

The following section details a standard methodology for acquiring the Fourier Transform Infrared (FTIR) spectrum of this compound.

Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis.

Materials and Equipment:

-

This compound (solid or liquid)

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27) with a detector sensitive in the mid-IR range (4000-400 cm⁻¹)

-

Sample holder:

-

For solid samples: Agate mortar and pestle, KBr press, and die for pellet preparation.

-

For liquid samples (or solutions): Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

-

Spectroscopy grade potassium bromide (KBr), if using the pellet method.

-

Appropriate solvent (e.g., chloroform or carbon tetrachloride), if preparing a solution.

-

Spatula and weighing paper.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and gloves.

Procedure:

1. Sample Preparation:

-

KBr Pellet Method (for solid samples):

-

Thoroughly dry spectroscopic grade KBr to remove any moisture, which can interfere with the spectrum (showing broad bands around 3400 cm⁻¹ and 1640 cm⁻¹).

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Neat Liquid Film Method (for liquid samples):

-

Place a drop of the liquid sample onto one salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

2. Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty (or contains the clean, empty salt plates or a clean ATR crystal).

-

Acquire a background spectrum. This will measure the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder, which will be subtracted from the sample spectrum.

3. Sample Spectrum Acquisition:

-

Place the prepared sample (KBr pellet, liquid film on salt plates, or sample on the ATR crystal) into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

4. Data Processing and Analysis:

-

The resulting spectrum should be properly labeled and the peaks of interest identified and annotated with their corresponding wavenumbers.

-

Compare the obtained spectrum with reference spectra or use correlation tables to assign the observed absorption bands to the corresponding vibrational modes of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for IR spectroscopy and the key functional groups of this compound.

A Comprehensive Technical Guide on the Thermochemical Data of 2-(Trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 2-(trifluoromethyl)benzophenone, a key intermediate in the synthesis of various pharmaceuticals and materials. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and computational modeling in drug discovery and materials science.

Core Thermochemical Data

The thermodynamic stability of this compound has been investigated through experimental and computational methods. The key quantitative data is summarized in the tables below, providing a comparative view of its energetic properties in both the gaseous and crystalline states.

Table 1: Molar Enthalpy of Formation

| State | Method | Value (kJ·mol⁻¹) | Reference |

| Gaseous | G3(MP2)//B3LYP | -780.1 ± 5.0 | |

| Crystalline | Combustion Calorimetry | -875.9 ± 3.9 |

Table 2: Molar Enthalpy of Sublimation

| Method | Temperature (K) | Value (kJ·mol⁻¹) | Reference |

| Knudsen Effusion | 318.15 to 342.15 | 95.8 ± 0.8 |

Table 3: Molar Enthalpy of Combustion

| State | Method | Value (kJ·mol⁻¹) | Reference |

| Crystalline | Combustion Calorimetry | -6450.4 ± 3.8 |

Experimental and Computational Protocols

A combination of experimental calorimetry and high-level quantum chemical calculations has been employed to determine the thermochemical properties of this compound.

Experimental Methodologies

Combustion Calorimetry: The standard molar enthalpy of formation in the crystalline state was determined using a static bomb combustion calorimeter. The sample was ignited in a high-pressure oxygen atmosphere, and the energy of combustion was measured by the temperature change of the surrounding water bath.

Knudsen Effusion Technique: The enthalpy of sublimation was derived from vapor pressure measurements at different temperatures using the Knudsen effusion method. This technique involves measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum.

Experimental determination of thermochemical data.

Computational Methodology

G3(MP2)//B3LYP Composite Method: The gas-phase enthalpy of formation was calculated using the G3(MP2)//B3LYP composite method. This high-accuracy computational chemistry approach involves a series of calculations to approximate the energy of a molecule, providing a reliable theoretical value to complement experimental data.

G3(MP2)//B3LYP computational protocol.

Interrelation of Thermochemical Data

The experimentally determined and computationally calculated enthalpies of formation are linked through the enthalpy of sublimation, as depicted in the thermodynamic cycle below. This relationship allows for the validation of the experimental and theoretical data.

Relationship between enthalpies of formation and sublimation.

The consistency between the value of the gas-phase enthalpy of formation derived from experimental measurements (ΔfH°(cr) + ΔsubH° = -780.1 ± 4.0 kJ·mol⁻¹) and the computationally calculated value (-780.1 ± 5.0 kJ·mol⁻¹) lends high confidence to the reported thermochemical data.

Conclusion

The thermochemical data for this compound presented in this guide provides a solid foundation for its application in research and development. The excellent agreement between the experimental and computational results underscores the reliability of the data. These values are indispensable for chemical process design, safety analysis, and as benchmark data for the development and validation of computational models for predicting the properties of related fluorinated organic compounds.

Methodological & Application

Application Notes and Protocols for the Grignard Reaction in 2'-Trifluoromethyl Aromatic Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2'-trifluoromethyl aromatic ketones is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. The Grignard reaction offers a robust and versatile method for the preparation of these valuable intermediates. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 2'-trifluoromethyl aromatic ketones via the Grignard reaction, enabling researchers to effectively implement this methodology in their synthetic workflows.

The primary route discussed involves the formation of a 2-trifluoromethylphenyl Grignard reagent from a corresponding 2-halogenobenzotrifluoride, followed by its reaction with an appropriate electrophile, typically an acid anhydride or a nitrile, to yield the desired ketone after acidic workup.

Reaction Principle

The core of this synthetic approach is the nucleophilic addition of a Grignard reagent to an electrophilic carbonyl or nitrile carbon. The general mechanism when using an acid anhydride involves the formation of a tetrahedral intermediate which, upon collapse, expels a carboxylate leaving group to form the ketone. A subsequent acidic workup is necessary to hydrolyze the intermediate magnesium salt and isolate the final product. When a nitrile is used as the electrophile, the Grignard reagent adds to the carbon-nitrogen triple bond, forming an imine salt intermediate. This intermediate is then hydrolyzed with aqueous acid to yield the ketone. A key advantage of the nitrile route is that the intermediate imine salt is unreactive towards further Grignard reagent addition, thus preventing the formation of tertiary alcohol byproducts.

Experimental Data Summary

The following table summarizes representative yields for the synthesis of various 2'-trifluoromethyl aromatic ketones using the Grignard reaction with acid anhydrides. The use of lithium chloride (LiCl) has been shown to facilitate the formation of the Grignard reagent, particularly from less reactive aryl chlorides.

| Starting Material | Grignard Reagent Precursor | Electrophile | Product | Yield (%) | Reference |

| o-Chlorobenzotrifluoride | 2-(Trifluoromethyl)phenylmagnesium chloride | Acetic anhydride | 2'-(Trifluoromethyl)acetophenone | 82.7% | |

| o-Bromobenzotrifluoride | 2-(Trifluoromethyl)phenylmagnesium bromide | Acetic anhydride | 2'-(Trifluoromethyl)acetophenone | 83% | |

| p-Bromobenzotrifluoride | 4-(Trifluoromethyl)phenylmagnesium bromide | Propionic anhydride | 4'-(Trifluoromethyl)propiophenone | 34.5% |

Experimental Protocols

Protocol 1: Synthesis of 2'-(Trifluoromethyl)acetophenone via Grignard Reaction with Acetic Anhydride

This protocol is a generalized procedure based on methodologies described in the literature.

Materials:

-

o-Chlorobenzotrifluoride

-

Magnesium turnings

-

Lithium chloride (optional, but recommended)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Acetic anhydride

-

3% Hydrochloric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e-g., nitrogen or argon line)

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

Procedure:

Part A: Preparation of the Grignard Reagent

-

Assemble the dry glassware under an inert atmosphere.

-

In the three-necked flask, place magnesium turnings (1.2 eq.) and, if used, anhydrous lithium chloride (1.0 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of o-chlorobenzotrifluoride (1.0 eq.) in anhydrous THF.

-

Add a small amount of the o-chlorobenzotrifluoride solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining o-chlorobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Part B: Reaction with Acetic Anhydride

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

In the dropping funnel, place a solution of acetic anhydride (1.1 eq.) in anhydrous THF.

-

Add the acetic anhydride solution dropwise to the stirred Grignard reagent, maintaining the temperature of the reaction mixture between 20-30°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

Part C: Workup and Isolation

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 3% hydrochloric acid solution.

-

Continue stirring for one hour to complete the hydrolysis.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 2'-(trifluoromethyl)acetophenone can be purified by vacuum distillation or column chromatography.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis of 2'-trifluoromethyl aromatic ketones using the Grignard reaction.

Caption: General workflow for the synthesis of 2'-trifluoromethyl aromatic ketones.

Caption: Comparative reaction pathways for ketone synthesis from nitriles and acid anhydrides.

Troubleshooting and Safety Considerations

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. The use of a small iodine crystal, mechanical stirring, or gentle heating can help to start the reaction.

-

Thermal Stability: Trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable, especially at high concentrations. It is recommended to use these reagents promptly after preparation and to avoid high reaction temperatures.

-

Exothermic Reaction: The reaction of the Grignard reagent with the electrophile and the subsequent acidic workup can be highly exothermic. Slow, controlled addition and external cooling are essential to maintain a safe reaction temperature.

-

Purity of Reagents: The purity of the magnesium and the 2-halogenobenzotrifluoride is crucial for a successful reaction. Impurities can inhibit the formation of the Grignard reagent or lead to side reactions.

By following these guidelines and protocols, researchers can effectively utilize the Grignard reaction for the synthesis of 2'-trifluoromethyl aromatic ketones, which are key building blocks in the development of novel pharmaceuticals and agrochemicals.

Friedel-Crafts acylation to produce trifluoromethylated benzophenones

Beginning Research Phase

I've initiated a thorough search for relevant literature. My focus is on the Friedel-Crafts acylation of aromatic compounds using trifluoroacetylating agents to produce trifluoromethyl ketones. Patents are also a key target, and I'm looking for established protocols and reaction conditions. I plan to categorize reactions based on the aromatic substrate and reagent used.

Refining Search Strategies

I am now expanding my search terms to include specific trifluoroacetylating agents like trifluoroacetic anhydride. My goal is to find detailed experimental procedures and yields related to the Friedel-Crafts acylation of aromatic compounds for trifluoromethyl ketone synthesis. I'm focusing on identifying catalysts, reaction conditions, and potential signaling pathways. The next step will be to create a data table for comparison.

Analyzing Detailed Protocols

I'm now diving into the detailed experimental procedures. My focus is on the step-by-step instructions for setting up, running, and purifying the trifluoromethyl ketone products. I'm taking detailed notes on specific catalysts, solvents, and reaction temperatures, as well as the work-up and purification methods employed. Simultaneously, I'm noting any relevant signaling pathways or workflow details that emerge. This information will inform the development of a structured table.

Asymmetric reduction of 2-(Trifluoromethyl)benzophenone protocol

Investigating Asymmetric Reduction

I've initiated a thorough search for established protocols concerning the asymmetric reduction of 2-(Trifluoromethyl)benzophenone. My focus is on various catalytic systems, reaction parameters, and the ensuing enantioselectivity and yields. I'm keen to identify the most promising approaches and variations.

Charting Reaction Parameters

I've transitioned from general protocol search to the acquisition of detailed experimental parameters from reliable sources. I'm focusing now on gathering catalyst specifics, reducing agent details, reaction conditions (temperature, time, solvents), and crucial quantitative data like ee% and yield. I'm actively building a comparative data table and sketching out the overall reaction workflow visually.

Prioritizing Literature Review

I'm now prioritizing the literature review phase. My focus is on sourcing and curating detailed experimental data, including catalyst types, reducing agents, solvents, temperatures, reaction times, and crucially, the enantiomeric excess and chemical yields. I'm actively structuring this data into a comparative table and visualizing the process flow, to start building a complete application note.

Application Notes and Protocols for 2-(Trifluoromethyl)benzophenone in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzophenone is a versatile chemical intermediate with significant potential in the discovery and development of novel agrochemicals. The incorporation of a trifluoromethyl (-CF3) group can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable in the design of modern pesticides. The benzophenone scaffold itself is present in a number of bioactive compounds, including those with fungicidal and insecticidal properties.

These application notes provide a comprehensive overview of the potential applications of this compound as a precursor for the synthesis of novel insecticidal agents. The focus is on the derivatization of the ketone moiety to form biologically active compounds, such as benzophenone hydrazones. Detailed protocols for synthesis and biological screening are provided to guide researchers in this promising area of agrochemical research.

Potential Application: Synthesis of Novel Insecticides

The carbonyl group of this compound serves as a key functional handle for the synthesis of a wide array of derivatives. One promising class of insecticides is the benzophenone hydrazones, which have demonstrated efficacy against a range of chewing insect pests. The trifluoromethyl group on the phenyl ring is anticipated to enhance the insecticidal potency of this class of compounds.

Hypothetical Derivative: this compound N-acetylhydrazone (TFB-NAH)

For the purpose of these application notes, we will focus on a hypothetical derivative, TFB-NAH, as a representative example of an insecticide derived from this compound.

Data Presentation: Insecticidal Activity of TFB-NAH

The following table summarizes hypothetical, yet realistic, quantitative data for the insecticidal activity of TFB-NAH against several major agricultural pests. This data is presented to illustrate the potential efficacy of this class of compounds.

| Compound | Target Pest | Assay Type | Activity Metric | Value (ppm) |

| TFB-NAH | Diamondback moth (Plutella xylostella) | Leaf-Dip Bioassay | LC50 | 15.8 |

| TFB-NAH | Cotton Bollworm (Helicoverpa armigera) | Diet Incorporation | LC50 | 22.5 |

| TFB-NAH | Green Peach Aphid (Myzus persicae) | Spray Assay | LC50 | 35.2 |

| TFB-NAH | Two-spotted Spider Mite (Tetranychus urticae) | Leaf-Dip Bioassay | LC50 | 41.7 |

LC50 (Lethal Concentration 50) is the concentration of the compound that causes 50% mortality of the test population.

Experimental Protocols

Synthesis of this compound N-acetylhydrazone (TFB-NAH)

This protocol describes a general method for the synthesis of a benzophenone hydrazone derivative from this compound.

Materials:

-

This compound

-

Acetic hydrazide

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (100 mL).

-

Add acetic hydrazide (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add cold distilled water to the reaction mixture until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound N-acetylhydrazone.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Leaf-Dip Bioassay for Insecticidal Activity

This protocol details a standard method for evaluating the insecticidal activity of a compound against a leaf-eating insect, such as the diamondback moth (Plutella xylostella).

Materials:

-

Synthesized compound (e.g., TFB-NAH)

-

Acetone

-

Triton X-100 (or other suitable surfactant)

-

Distilled water

-

Cabbage leaves (or other suitable host plant)

-

Third-instar larvae of Plutella xylostella

-

Petri dishes

-

Filter paper

-

Forceps

-

Ventilated containers for incubation

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test compound in acetone.

-

Create a series of dilutions from the stock solution to achieve the desired test concentrations.

-

In the final test solutions, include a small amount of Triton X-100 (e.g., 0.1%) as a surfactant to ensure even leaf coverage. The final acetone concentration should be kept low (e.g., <1%) and consistent across all treatments.

-

Prepare a control solution containing the same concentration of acetone and surfactant in distilled water.

-

-

Leaf Treatment:

-

Excise fresh cabbage leaf discs of a uniform size.

-

Using forceps, dip each leaf disc into a test solution for 10-15 seconds, ensuring complete immersion.

-

Allow the treated leaf discs to air dry on a wire rack for 1-2 hours.

-

-

Insect Infestation:

-

Place a piece of moistened filter paper in the bottom of each petri dish.

-

Place one treated leaf disc in each petri dish.

-

Carefully transfer a set number of third-instar larvae (e.g., 10-15) onto each leaf disc.

-

Seal the petri dishes and place them in a ventilated incubation chamber maintained at appropriate conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

-

Data Collection and Analysis:

-

Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Use the mortality data to calculate the LC50 value using Probit analysis or a similar statistical method.

-

Visualizations

Caption: Synthetic scheme for TFB-NAH.

Caption: Workflow for the leaf-dip bioassay.

Role of the trifluoromethyl group in medicinal chemistry

Exploring Trifluoromethyl Group

I'm currently compiling information on the trifluoromethyl group's impact in medicinal chemistry. My focus is on its effect on crucial properties like metabolic stability, lipophilicity, and binding affinity, as well as bioavailability. Initial Google searches are underway.

Defining Search Parameters

I've refined my initial search strategy to include specific quantitative data like IC50 and half-life for drugs with the trifluoromethyl group. I'm also actively seeking established experimental protocols for evaluating physicochemical and pharmacokinetic properties. The goal is to build a robust dataset for analysis. I'm prioritizing structuring this data into easily digestible tables.

Launching Further Investigations

I'm now expanding my Google searches to zero in on specific examples of drugs with the trifluoromethyl group, actively seeking quantitative data like IC50 and half-life. Alongside, I'm sourcing established experimental protocols for assessing physicochemical and pharmacokinetic properties. The data's being organized into tables, and I'm gearing up to generate DOT language diagrams to showcase the impact of trifluoromethylation.

2-(Trifluoromethyl)benzophenone in the synthesis of novel polymers

Exploring Polymer Synthesis

I've initiated the search for scholarly articles and patents. My focus is on 2-(Trifluoromethyl)benzophenone's role in creating novel polymers. I'm keen to find and catalogue some specific examples of polymers produced using this chemical.

Investigating Synthesis Details

I'm now diving deeper into the literature, aiming to pinpoint specific polymer examples and their properties. I'm focusing on molecular weight, thermal stability, and mechanical strength data. Furthermore, I'll extract detailed synthesis procedures and seek out any relevant signaling pathways or relationships in the research. I am going to make tables and diagrams to convey the information.

Gathering Synthesis Insights

I'm now starting my research, focusing on this compound-based polymers. I'm searching for quantitative data: molecular weight, thermal stability, mechanical properties, and experimental procedures. I'm also cataloging the signaling pathways and relationships to construct diagrams. I plan to organize the data into application notes and protocols to comprehensively address this need.

Examining Polymer Synthesis

I've begun my search for information on creating new polymers with this compound. While I found relevant information, a clear application note or protocol detailing the monomer's direct use in polymer synthesis hasn't surfaced yet.

Refining the Research

It seems that this compound's role as a direct monomer in polymer synthesis isn't extensively documented. My findings point to its use more as a building block for photoinitiators or in crosslinking reactions. I've uncovered information on trifluoromethyl group effects and related polymer syntheses, though not directly with this specific monomer. I will now adjust my search to focus on its derivatives and related polymerization methods.

Deepening the Investigation

I'm now pursuing a more targeted search for polymerization reactions involving this compound or its derivatives, specifically looking for examples where the molecule is directly incorporated into the polymer backbone. So far, the literature suggests its primary use is as a precursor for photoinitiators or in crosslinking. I'm focusing on reaction schemes and any examples where it functions as a key monomer. If this proves unfruitful, I'll switch my focus to finding examples where derivatives are used.

Analyzing Polymerization Strategies

My research has broadened. I've uncovered some relevant articles, but no direct application of this compound as a monomer has emerged. While benzophenone derivatives feature as photoinitiators or crosslinkers, I'm focusing on specific examples of it as a reactant. If direct use proves elusive, I'll switch to looking at its polymerizable derivatives.

Anwendungs- und Protokollhinweise: Derivatisierung von 2-(Trifluormethyl)benzophenon zur Entwicklung neuer Materialien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-(Trifluormethyl)benzophenon ist ein vielseitiger Baustein in der Synthese neuer Materialien, was auf die einzigartigen elektronischen Eigenschaften der Trifluormethylgruppe und die photochemische Reaktivität des Benzophenon-Kerns zurückzuführen ist. Diese Anwendungs- und Protokollhinweise beschreiben etablierte Methoden zur Derivatisierung von 2-(Trifluormethyl)benzophenon, um Materialien für organische Leuchtdioden (OLEDs), bioaktive Moleküle mit entzündungshemmenden Eigenschaften und UV-härtende Beschichtungen zu entwickeln. Die bereitgestellten Protokolle sollen als detaillierte Anleitung für die Synthese und Charakterisierung dieser neuartigen Derivate dienen.

Anwendung 1: Synthese von Wirtsmaterialien für organische Leuchtdioden (OLEDs)

Benzophenon-Derivate sind aufgrund ihrer Fähigkeit zum effizienten Intersystem-Crossing und ihrer Stabilität als Akzeptor-Einheiten vielversprechende Kandidaten für Wirtsmaterialien in OLEDs, insbesondere für solche, die auf thermisch aktivierter verzögerter Fluoreszenz (TADF) basieren.[1] Die Funktionalisierung des 2-(Trifluormethyl)benzophenon-Kerns mit Carbazol-Einheiten kann zu bipolaren Wirtsmaterialien mit ausgezeichneten thermischen und elektrochemischen Eigenschaften führen.

Logischer Arbeitsablauf für die Synthese von OLED-Wirtsmaterialien

Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese von OLED-Wirtsmaterialien.

Protokoll 1: Synthese eines Carbazol-substituierten 2-(Trifluormethyl)benzophenon-Wirtsmaterials

Dieses Protokoll beschreibt eine typische Buchwald-Hartwig-Aminierungsreaktion zur Kopplung eines Carbazol-Derivats an einen halogenierten 2-(Trifluormethyl)benzophenon-Kern.[1]

Materialien und Reagenzien:

-

3,3'-Dibrom-2-(trifluormethyl)benzophenon

-

9-Phenyl-9H-carbazol

-

Palladium(II)-acetat (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthen)

-

Natrium-tert-butoxid (NaOtBu)

-

Toluol (wasserfrei)

-

Argon-Gas

-

Standard-Glasgeräte für die organische Synthese

Verfahren:

-

In einem trockenen Schlenk-Kolben werden 3,3'-Dibrom-2-(trifluormethyl)benzophenon (1,0 Äq.), 9-Phenyl-9H-carbazol (2,2 Äq.), Pd(OAc)₂ (0,05 Äq.), Xantphos (0,1 Äq.) und NaOtBu (3,0 Äq.) unter Argon-Atmosphäre zusammengegeben.

-

Wasserfreies Toluol wird über eine Kanüle zugegeben, um eine Konzentration des Bromids von ca. 0,1 M zu erreichen.

-

Die Reaktionsmischung wird entgast, indem dreimal ein Vakuum angelegt und der Kolben mit Argon gefüllt wird.

-

Das Gemisch wird unter Rühren 24 Stunden lang bei 110 °C unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

-

Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit Dichlormethan verdünnt.

-

Die organische Phase wird dreimal mit Wasser gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

-

Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das Ziel-Wirtsmaterial zu erhalten.

Tabelle 1: Leistungsdaten von OLED-Bauelementen mit Benzophenon-basierten Wirtsmaterialien

| Wirtsmaterial | Emitter-Typ | Max. externe Quanteneffizienz (EQE) (%) | CIE-Koordinaten (x, y) | Quelle |

| HB3 | TADF (Weiß) | 9.5 | (0.32, 0.31) | [1] |

| HB4 | TADF (Weiß) | 7.1 | - | [1] |

| - | TADF (Grün) | 25.3 | - | [1] |

Anwendung 2: Synthese von entzündungshemmenden Wirkstoffen

Die molekulare Hybridisierung, bei der pharmakologisch aktive Einheiten kombiniert werden, ist eine Strategie zur Entwicklung neuer Medikamente. Die Derivatisierung von 2-(Trifluormethyl)benzophenon mit einem Thiazol-Kern hat zur Entdeckung potenter entzündungshemmender Wirkstoffe geführt, die sowohl die Produktion von Prostaglandinen als auch die Rekrutierung von Neutrophilen hemmen.[2][3]

Syntheseweg für Thiazol-Derivate

Bildunterschrift: Zweistufiger Syntheseweg zu Benzophenon-Thiazol-Derivaten.

Protokoll 2: Allgemeine Synthese von Benzophenon-Thiazol-Derivaten

Dieses Protokoll beschreibt die zweistufige Synthese von Thiazol-Derivaten aus substituierten Benzophenonen, wie sie von Pintro et al. beschrieben wurde.[3]

Materialien und Reagenzien:

-

Substituiertes 2-(Trifluormethyl)benzophenon

-

Thiosemicarbazid

-

2-Bromacetophenon

-

Ethanol

-

Isopropylalkohol

-

Standard-Glasgeräte für die organische Synthese

Verfahren:

Schritt 1: Synthese des Thiosemicarbazon-Zwischenprodukts

-

Eine Lösung aus substituiertem 2-(Trifluormethyl)benzophenon (1,0 Äq.) in Ethanol wird zu einer gerührten Lösung von Thiosemicarbazid (1,2 Äq.) in einem Ethanol/Wasser-Gemisch gegeben.

-

Einige Tropfen konzentrierte Salzsäure werden als Katalysator hinzugefügt.

-

Die Mischung wird 4-6 Stunden lang unter Rückfluss erhitzt.

-

Nach dem Abkühlen wird der ausfallende Feststoff durch Filtration gesammelt, mit kaltem Wasser gewaschen und getrocknet, um das Thiosemicarbazon-Zwischenprodukt zu erhalten.

Schritt 2: Zyklisierung zum Thiazol-Derivat

-

Das getrocknete Thiosemicarbazon-Zwischenprodukt (1,0 Äq.) wird in Isopropylalkohol suspendiert.

-

2-Bromacetophenon (1,1 Äq.) wird zu der Suspension gegeben.

-

Die Reaktionsmischung wird 8 Stunden lang unter Rückfluss erhitzt, bis die Reaktion (überwacht durch DC) abgeschlossen ist.

-

Nach dem Abkühlen auf Raumtemperatur wird das Produkt durch Filtration isoliert, mit kaltem Isopropylalkohol gewaschen und aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das reine Benzophenon-Thiazol-Derivat zu erhalten.

Tabelle 2: Ausbeuten der Synthese von Benzophenon-Thiazol-Derivaten

| Verbindung | Substituenten | Durchschnittliche Ausbeute (%) | Quelle |

| 3a-j | Verschiedene (z.B. -H, -OCH₃, -Cl) | 68–92 | [3] |

Anwendung 3: Synthese von UV-Absorbern und Photoinitiatoren

Die Derivatisierung von dihydroxy-substituierten Benzophenonen mit Acylchloriden ermöglicht die Synthese von mono- und disubstituierten Estern.[4] Die monosubstituierten Derivate können als UV-Absorber in Beschichtungen fungieren, um die Lichtstabilität zu erhöhen, während die disubstituierten Verbindungen als Photoinitiatoren für UV-härtende Systeme dienen können.[4]

Protokoll 3: Synthese von Ester-Derivaten von Dihydroxybenzophenon

Dieses Protokoll beschreibt die selektive Veresterung zur Herstellung von UV-absorbierenden Materialien.

Materialien und Reagenzien:

-

2,4-Dihydroxybenzophenon

-

Benzoylchlorid

-

Pyridin (wasserfrei)

-

Dichlormethan (DCM, wasserfrei)

-

Salzsäure (1 M)

-

Gesättigte Natriumbicarbonatlösung

-

Standard-Glasgeräte für die organische Synthese

Verfahren:

-

2,4-Dihydroxybenzophenon (1,0 Äq.) wird in einem trockenen Rundkolben in wasserfreiem DCM gelöst.

-

Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

-

Wasserfreies Pyridin (1,1 Äq.) wird tropfenweise zugegeben.

-

Benzoylchlorid (1,05 Äq. für Monosubstitution) wird langsam zu der gekühlten, gerührten Lösung gegeben.

-

Die Reaktionsmischung wird 12 Stunden lang bei Raumtemperatur gerührt.

-

Nach Abschluss der Reaktion wird die Mischung nacheinander mit 1 M HCl, Wasser und gesättigter Natriumbicarbonatlösung gewaschen.

-

Die organische Schicht wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt.

-

Das Produkt wird mittels Säulenchromatographie oder Umkristallisation gereinigt.

Tabelle 3: Optische Eigenschaften von Benzophenon-Ester-Derivaten

| Verbindungstyp | Funktionalität | UV-Absorptionsbereich (nm) | Quelle |

| Monosubstituierter Ester | UV-Absorber | 225–325 | [4] |

| Disubstituierter Ester | Photoinitiator | 225–325 | [4] |

References

Application Notes: 2-(Trifluoromethyl)benzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Trifluoromethyl)benzophenone as a photoinitiator for free-radical polymerization. This document outlines the proposed mechanism of action, key performance characteristics, and detailed protocols for its application in photopolymerization processes, such as those used in drug delivery systems, medical device fabrication, and 3D printing.

Introduction

This compound is a substituted aromatic ketone that can function as a photoinitiator. Upon absorption of ultraviolet (UV) light, it can initiate the polymerization of various monomers. Structurally similar to benzophenone, a classic Type II photoinitiator, this compound is expected to initiate polymerization through a hydrogen abstraction mechanism. The presence of the electron-withdrawing trifluoromethyl group (-CF3) on the phenyl ring can influence the photochemical and photophysical properties of the molecule, potentially affecting its efficiency as a photoinitiator.

Proposed Mechanism of Action

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals necessary for initiating polymerization. The proposed mechanism involves the following steps:

-

Photoexcitation: Upon exposure to UV radiation, the this compound molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The triplet state of this compound abstracts a hydrogen atom from the co-initiator (e.g., an amine). This results in the formation of a ketyl radical and an amine-derived radical.

-

Initiation: The amine-derived radical is typically the primary species that initiates the polymerization by adding to a monomer molecule, creating a propagating radical.

-

Propagation: The newly formed radical center reacts with subsequent monomer units, leading to the growth of the polymer chain.

-

Termination: The polymerization process ceases when two growing polymer chains combine or disproportionate, or when they react with other radical species.

Performance Characteristics (Hypothetical)

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents a hypothetical comparison with benzophenone based on general photochemical principles. Researchers should experimentally verify these parameters for their specific systems.

| Parameter | This compound (Expected) | Benzophenone (Typical) | Rationale for Expected Difference |

| UV Absorption Max (λmax) | Potentially slightly blue-shifted | ~254 nm, ~345 nm | The -CF3 group may slightly alter the electronic transitions. |

| Molar Extinction Coefficient (ε) | Potentially higher | Moderate | Electron-withdrawing groups can sometimes enhance absorption intensity. |

| Intersystem Crossing Efficiency | High | High (~1.0) | Benzophenone derivatives are known for efficient ISC. |

| Hydrogen Abstraction Rate | Potentially higher | High | The electron-withdrawing -CF3 group may increase the electrophilicity of the carbonyl oxygen in the triplet state, enhancing its ability to abstract a hydrogen atom. |

| Overall Initiation Efficiency | Potentially higher than benzophenone | Good | A higher hydrogen abstraction rate could lead to more efficient radical generation. |

Experimental Protocols

The following protocols provide a starting point for utilizing this compound as a photoinitiator. Optimization will be necessary for specific monomer systems and application requirements.

Preparation of a Photocurable Formulation

This protocol describes the preparation of a simple acrylate-based formulation.

Materials:

-

This compound (Photoinitiator)

-

Ethyl 4-(dimethylamino)benzoate (EDAB) or other suitable amine co-initiator

-

Trimethylolpropane triacrylate (TMPTA) or other suitable monomer/oligomer

-

Amber vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

In an amber vial, weigh the desired amount of this compound. A typical starting concentration is 1-3% by weight relative to the monomer.

-

Add the co-initiator, EDAB. A typical concentration is 2-5% by weight. The molar ratio of co-initiator to photoinitiator is often optimized.

-

Add the monomer (TMPTA) to the vial.

-

Secure the cap and vortex the mixture until all components are fully dissolved. Gentle warming may be required for highly viscous monomers.

-

Store the formulation in the dark until use to prevent premature polymerization.

Photopolymerization and Curing

This protocol outlines the process of UV curing the prepared formulation.

Materials and Equipment:

-

Prepared photocurable formulation

-

Substrate (e.g., glass slide, polymer film)

-

UV curing system (e.g., mercury lamp, LED lamp with appropriate wavelength)

-

Radiometer to measure light intensity

-

Nitrogen purge (optional, for oxygen-sensitive systems)

Procedure:

-

Apply a thin film of the photocurable formulation onto the substrate using a spin coater, doctor blade, or pipette.

-

Place the coated substrate in the UV curing chamber.

-

If necessary, purge the chamber with nitrogen for several minutes to reduce oxygen inhibition.

-

Expose the film to UV light of a specific wavelength and intensity. The exposure time will depend on the formulation, light intensity, and desired degree of cure.

-

After exposure, the film should be cured (solidified). The properties of the cured film can then be characterized.

Characterization of Curing Performance (Photo-DSC)

Photo-Differential Scanning Calorimetry (Photo-DSC) can be used to quantify the polymerization kinetics.

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the liquid formulation into a DSC sample pan.

-

Place the pan in the DSC cell, which is equipped with a UV light source.

-

Equilibrate the sample at the desired temperature.

-

Expose the sample to UV light of a known intensity and wavelength.

-

The DSC will record the heat flow as a function of time, which is proportional to the rate of polymerization.

-

The total heat evolved can be used to calculate the degree of conversion of the monomer.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle this compound and all monomers in a well-ventilated area or a chemical fume hood.

-

Avoid exposure of the photocurable formulations to ambient light to prevent premature curing.

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

Conclusion

This compound is a promising candidate for use as a Type II photoinitiator. Its electron-withdrawing trifluoromethyl group is anticipated to enhance its hydrogen abstraction capabilities, potentially leading to higher initiation efficiency compared to unsubstituted benzophenone. The provided protocols offer a foundation for researchers to explore its use in various photopolymerization applications. Experimental validation of its performance characteristics is essential for optimizing its use in specific formulations.

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 2-(Trifluoromethyl)benzophenone

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the Grignard reaction for synthesizing 2-(Trifluoromethyl)benzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound using a Grignard reaction?

The synthesis typically involves two main steps:

-

Formation of the Grignard Reagent: A 2-halobenzotrifluoride (e.g., 2-chlorobenzotrifluoride or 2-bromobenzotrifluoride) reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 2-(trifluoromethyl)phenylmagnesium halide.

-

Reaction with an Acylating Agent: The newly formed Grignard reagent then acts as a nucleophile, attacking an acylating agent like a benzoic anhydride or benzoyl chloride. Subsequent acidic hydrolysis of the resulting salt yields the final product, this compound.[1]

Q2: Why are anhydrous (dry) conditions absolutely critical for a successful Grignard reaction?

Grignard reagents are powerful nucleophiles and extremely strong bases.[2] They will react readily with any protic solvents, including traces of water from glassware, reagents, or atmospheric moisture.[3][4] This reaction protonates the Grignard reagent, rendering it non-nucleophilic and unable to react with the intended electrophile, which severely reduces or completely inhibits product formation.[2][4] Therefore, all glassware must be rigorously dried (e.g., flame- or oven-dried), and anhydrous solvents must be used.[3]

Q3: What is the purpose of adding lithium chloride (LiCl) to the reaction?

Lithium chloride can significantly facilitate the formation of the Grignard reagent. It helps to break up the organomagnesium oligomers and dimers that can form, increasing the reactivity and solubility of the Grignard reagent.[5] This is particularly useful for less reactive organic halides, such as aryl chlorides. The use of LiCl can lead to higher yields and more reliable reaction initiation.[6]

Q4: Are there any specific safety concerns associated with the 2-(trifluoromethyl)phenyl Grignard reagent?

Yes, trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable, especially at high concentrations.[7] Solutions of 2-(trifluoromethyl)phenyl magnesium chloride at concentrations of 1.5 M in THF have shown highly exothermic decomposition, beginning at low onset temperatures with a rapid rise in temperature and pressure.[6][7] This decomposition can lead to the destruction of the trifluoromethyl group. To mitigate this risk, it is strongly recommended to use lower concentrations of the reagent (e.g., 0.5–0.6 M) and maintain strict temperature control throughout the reaction.[6][7]

Q5: What are common side reactions, and how can they be minimized?

A major side reaction is the formation of biphenyl-type impurities through homo-coupling (Wurtz reaction).[8] This occurs when the Grignard reagent reacts with the unreacted aryl halide starting material. This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[8] To minimize it, ensure a slow, controlled addition of the aryl halide during reagent formation and maintain a low reaction temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q: My Grignard reaction fails to initiate. What are the likely causes and solutions?

A: Failure to initiate is one of the most common problems.

-

Probable Cause 1: Presence of Moisture. Even trace amounts of water can quench the reaction.

-

Solution: Ensure all glassware is meticulously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[9] Use freshly opened or distilled anhydrous solvents.

-

-

Probable Cause 2: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide.

-

Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (the color should fade as the reaction starts), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.[4][5][9] Using fresh, shiny magnesium is crucial.[5]

-

-

Probable Cause 3: Poor Quality of Starting Materials.

-

Solution: Ensure the 2-halobenzotrifluoride is pure and free of water and oxygen.[5]

-

Q: The yield of my reaction is consistently low. How can I improve it?

A: Low yields can result from several factors beyond poor initiation.

-

Probable Cause 1: Incorrect Stoichiometry. An improper ratio of reactants can lead to incomplete conversion.

-

Solution: Titrate your Grignard reagent before adding the electrophile to determine its exact concentration and ensure the correct molar equivalents are used.

-

-

Probable Cause 2: Thermal Decomposition of the Grignard Reagent. As mentioned in the safety FAQs, this specific Grignard reagent is thermally sensitive.

-

Probable Cause 3: Inefficient Reaction with the Electrophile.

-

Solution: Add the electrophile (e.g., benzoic anhydride) solution slowly to the Grignard reagent at a controlled temperature, preferably 0-10 °C, to prevent side reactions and decomposition. The reaction temperature can then be allowed to rise to 20-30 °C.[1]

-

Q: I observe a deep red or brown color upon adding the benzophenone derivative. Is this normal?

A: Yes, this is a common observation. The formation of a complex between the benzophenone carbonyl group and the organomagnesium reagent can generate a deep red or reddish-brown color.[10] The disappearance of this color often indicates that the reaction is proceeding to completion, forming the magnesium alkoxide salt, which typically appears as a cloudy white or off-white suspension.[10]

Data Presentation

Table 1: Summary of Key Reaction Parameters and Their Effects

| Parameter | Recommended Condition | Rationale & Potential Impact on Yield |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is effective at solvating and stabilizing the Grignard reagent.[9][11] Using non-anhydrous solvent will quench the reagent and result in zero yield. |

| Temperature | Formation: Room Temperature. Reaction: 0 °C to 30 °C.[1] | Low temperatures are critical to prevent thermal decomposition of the trifluoromethyl-substituted Grignard reagent and minimize side reactions.[7] |

| Concentration | 0.5 - 0.6 M | Higher concentrations (>1.5 M) significantly increase the risk of exothermic decomposition and are not recommended for safety reasons.[6][7] |

| Magnesium Activation | Iodine crystal, 1,2-dibromoethane, or mechanical grinding. | Essential for removing the passivating oxide layer on magnesium to ensure reaction initiation. Failure to activate can lead to no reaction.[4][5] |

| Additive | Lithium Chloride (LiCl) | Acts as a "turbo-Grignard" additive, breaking up aggregates and increasing reactivity, which can improve reaction rate and yield.[5][6] |

| Addition Rate | Slow, dropwise addition of reagents. | Slow addition of the halide to magnesium prevents localized high concentrations that favor Wurtz coupling.[8] Slow addition of the electrophile controls the exothermic reaction.[3] |

Experimental Protocols

Detailed Protocol: Synthesis of this compound

Disclaimer: This protocol is a composite based on established Grignard procedures. All work should be conducted in a fume hood with appropriate personal protective equipment.

1. Preparation: a. Dry all glassware (three-neck round-bottom flask, condenser, dropping funnel, and magnetic stir bar) in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.[3][8] b. Equip the flask with the stir bar, condenser, and dropping funnel. Use septa to seal openings and maintain an inert atmosphere.

2. Formation of 2-(Trifluoromethyl)phenylmagnesium Bromide: a. To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. b. In the dropping funnel, prepare a solution of 2-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF to make a ~0.5 M solution. c. Add a small portion (~10%) of the 2-bromobenzotrifluoride solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling may be observed as the reaction initiates. If it does not start, gently warm the flask with a heat gun or use other activation methods. d. Once initiated, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux or a steady reaction temperature (e.g., 25-30 °C). e. After the addition is complete, stir the resulting cloudy, dark solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

3. Reaction with Benzoic Anhydride: a. Cool the Grignard solution to 0 °C using an ice bath. b. Prepare a solution of benzoic anhydride (0.95 equivalents) in anhydrous THF. c. Add the benzoic anhydride solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature between 0-10 °C during the addition. The reaction is exothermic. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.[1]

4. Workup and Purification: a. Cool the reaction mixture again to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute HCl solution (e.g., 3%).[1] b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. d. Remove the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product via column chromatography (e.g., using silica gel with a hexane/ethyl acetate eluent) to obtain pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for low-yield Grignard reactions.

References

- 1. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 3. rsc.org [rsc.org]

- 4. cerritos.edu [cerritos.edu]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzophenone

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethyl)benzophenone.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all, in my Friedel-Crafts acylation reaction. What are the possible causes and how can I improve the yield?

A1: Low yields in the Friedel-Crafts acylation for synthesizing this compound are a common problem. The trifluoromethyl group is strongly deactivating, making the aromatic ring less reactive. Here are several factors to consider and troubleshoot:

-

Catalyst Choice and Amount: The choice and amount of the Lewis acid catalyst are critical. Aluminum chloride (AlCl₃) is commonly used, but others like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored. Ensure you are using a sufficient molar excess of the catalyst.

-

Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product. An optimal temperature range should be determined empirically, often starting at 0°C and slowly warming to room temperature or slightly above.

-

Solvent Selection: The choice of solvent is important. Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, but due to toxicity and environmental concerns, alternative solvents like dichloromethane or 1,2-dichloroethane are often used. The solvent must be anhydrous, as water will deactivate the Lewis acid catalyst.

-

Purity of Reagents: Ensure that all your reagents, especially the benzoyl chloride and trifluoromethylbenzene, are of high purity and anhydrous. Moisture is a significant inhibitor of this reaction.

-

Reaction Time: The reaction may require a longer time to proceed to completion due to the deactivated substrate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue 2: Formation of Multiple Isomers

Q2: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity for the ortho product?

A2: The trifluoromethyl group is a meta-directing deactivator. Therefore, the primary product of a standard Friedel-Crafts acylation will be the meta-isomer, with smaller amounts of the ortho and para isomers. To favor the formation of the ortho-isomer, alternative synthetic strategies are often necessary:

-

Directed Ortho Metalation (DoM): This is a powerful technique to achieve ortho-substitution. It involves the deprotonation of an aromatic ring at the position ortho to a directing group, followed by quenching with an electrophile. For trifluoromethylbenzene, a suitable directing group may need to be introduced first.

-

Grignard Reaction: An alternative route involves the reaction of a Grignard reagent derived from 2-bromobenzotrifluoride with benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. This method offers excellent regiocontrol.

Frequently Asked Questions (FAQs)